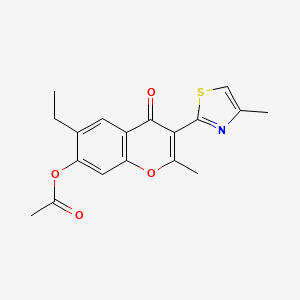

6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

Description

6-Ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with ethyl (C6), methyl (C2), and 4-methylthiazol-2-yl (C3) groups, with an acetyloxy moiety at position 6.

Properties

IUPAC Name |

[6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-5-12-6-13-15(7-14(12)23-11(4)20)22-10(3)16(17(13)21)18-19-9(2)8-24-18/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTWXYSDYBZJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC(=CS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the chromenone core, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the thiazolyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural Features :

- 4H-chromen-4-one core : A bicyclic system with a ketone at position 4.

- Substituents: 6-Ethyl: Enhances lipophilicity compared to shorter alkyl chains. 2-Methyl: Stabilizes the chromenone ring. 3-(4-Methylthiazol-2-yl): A heterocyclic group contributing to π-stacking and hydrogen-bonding interactions. 7-Acetate: A metabolically labile ester group influencing solubility and bioavailability.

Synthetic protocols for analogous chromenones involve condensation reactions of substituted salicylaldehydes with active methylene compounds, followed by cyclization and functionalization steps . Characterization typically employs NMR, HRMS, and X-ray crystallography .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related chromenones with variations in alkyl chains, heterocyclic groups, and ester functionalities. Key analogues include:

Key Observations :

Propyl substitution (5d) increases molecular weight by ~14 Da and may elevate melting points due to enhanced van der Waals interactions .

Heterocyclic Group Influence :

- Replacing benzimidazole () with 4-methylthiazole (target compound) reduces aromaticity but introduces sulfur-based interactions, which could alter receptor binding kinetics .

Ester Functionality :

- The 7-acetate group in the target compound is smaller than the ethoxyacetate in , likely enhancing metabolic stability compared to bulkier esters .

Pharmacological and Physicochemical Properties

- FPR1 Antagonism : The benzimidazole analogue () exhibits potent FPR1 antagonism (IC₅₀: <1 μM), while thiazole-containing derivatives (e.g., target compound) are hypothesized to exhibit similar activity due to pharmacophore compatibility (μ ≤ 0.04 in FieldTemplater analysis) .

- Melting Points: Chromenones with extended alkyl chains (e.g., 5d) show higher melting points (228–290°C) compared to shorter-chain derivatives, suggesting stronger crystal lattice interactions .

- Solubility: The acetate group at C7 improves water solubility relative to non-esterified chromenones, though chloro-substituted derivatives () may exhibit lower solubility due to halogen hydrophobicity .

Computational and Crystallographic Insights

- Pharmacophore Modeling : The target compound aligns with the FPR1 antagonist template, showing overlap in hydrophobic (ethyl, methyl) and hydrogen-bond acceptor (4-oxo, thiazole) regions .

Biological Activity

6-Ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the chromenone derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly through its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a chromenone core with specific substituents that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 341.40 g/mol. The unique combination of the ethyl and methyl groups along with the thiazolyl moiety plays a significant role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole ring is particularly important for binding to biological targets, which may include:

- Enzymes : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

- Receptors : It can bind to receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate exhibits significant antimicrobial properties against a range of pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The findings indicate that:

- Caco-2 Cells : The compound reduced cell viability by approximately 39.8% at a concentration of 20 µg/mL.

- A549 Cells : A lesser effect was observed with a viability reduction of about 31.9%.

These results highlight the compound's potential as a lead for developing new anticancer therapies.

Case Studies

- Study on Antimicrobial Effectiveness : A study published in MDPI reported that the introduction of the thiazole moiety significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting structural modifications could lead to more potent derivatives .

- Anticancer Evaluation : In another investigation, derivatives of this compound were tested against various cancer cell lines, revealing that modifications in the thiazole structure could lead to increased cytotoxicity against Caco-2 cells, emphasizing the importance of structural diversity in enhancing biological activity .

Comparison with Similar Compounds

Comparative studies with other chromenone derivatives reveal that while many share structural similarities, variations in substituents significantly impact their biological profiles. For instance, compounds lacking the thiazole ring often exhibit reduced activity, underscoring its critical role in mediating biological effects.

| Compound | Activity Profile |

|---|---|

| 6-Ethyl-2-methyl... | Strong antimicrobial and anticancer activity |

| 6-Ethyl-2-methyl... (without thiazole) | Reduced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.